Cas no 1223881-68-2 (2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol)

2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol 化学的及び物理的性質
名前と識別子
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- 1223881-68-2
- CS-0358245
- BS-10872
- 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
- 2-{[(3-bromobenzyl)amino]methyl}-4-chlorophenol
- AKOS005636473
- 2-[[(3-bromophenyl)methylamino]methyl]-4-chlorophenol
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- インチ: 1S/C14H13BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2
- InChIKey: OBMPIRAWMCSZFT-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CNCC1C=C(C=CC=1O)Cl
計算された属性
- 精确分子量: 324.98690g/mol
- 同位素质量: 324.98690g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 32.3Ų
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-10g |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 10g |
¥18763.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-100mg |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 100mg |
¥2488.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-1g |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 1g |
¥6258.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428915-5g |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol |
1223881-68-2 | 98% | 5g |
¥13282.00 | 2024-08-09 |
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenolに関する追加情報
Compound 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol (CAS No. 1223881-68-2)
Introduction to 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol is a complex organic compound with the CAS registry number 1223881-68-2. This compound belongs to the class of phenolic compounds, which are widely studied in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a phenol ring substituted with a chlorine atom at the 4-position and an amino group attached to a benzyl chain at the 2-position. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
Chemical Structure and Properties
The molecular formula of 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol is C15H15BrClN1O1, with a molecular weight of approximately 390.7 g/mol. The compound exhibits a melting point of around 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows absorption bands in the range of 250–300 nm, indicating the presence of conjugated aromatic systems.
Synthesis and Characterization
The synthesis of 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol typically involves multi-step reactions, including nucleophilic substitution, amine alkylation, and oxidation. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing reaction times and improving yields. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and purity of this compound.
Applications in Pharmaceutical Research
In the pharmaceutical industry, 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol has shown promise as a lead compound for drug development. Its ability to act as a ligand for various biological targets, such as enzymes and receptors, has been explored in recent studies. For instance, research published in *Journal of Medicinal Chemistry* highlights its potential as an inhibitor for kinase enzymes, which are implicated in cancer progression.
Additionally, this compound has been investigated for its antioxidant properties. Studies conducted by researchers at the University of California have demonstrated its ability to scavenge free radicals, making it a candidate for anti-inflammatory drug development.
Environmental Impact and Safety Considerations
The environmental impact of CAS No. 1223881-68-2 is currently under evaluation. Preliminary studies suggest that it undergoes biodegradation under aerobic conditions but may persist in certain environmental compartments if not properly managed. Regulatory agencies recommend handling this compound with standard precautions to minimize exposure risks.
In terms of safety, this compound should be stored in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Personal protective equipment (PPE), including gloves and goggles, should be used during handling to prevent skin or eye contact.
Future Directions and Research Opportunities
The future of 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol lies in its potential for further functionalization and application in advanced materials science. Researchers are exploring its use as a building block for supramolecular assemblies and stimuli-responsive materials due to its unique combination of functional groups.
Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area. For example, ongoing projects aim to exploit its chelating properties for metal ion sensing applications.
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